molecular formula C8H8N4O3 B030840 2-Nitrobenzaldehyde semicarbazone CAS No. 16004-43-6

2-Nitrobenzaldehyde semicarbazone

Cat. No.: B030840
CAS No.: 16004-43-6
M. Wt: 208.17 g/mol
InChI Key: OEOKLBSECDAYSM-YHYXMXQVSA-N
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Description

2-Nitrobenzaldehyde semicarbazone is an organic compound derived from 2-nitrobenzaldehyde. It is a semicarbazone derivative, which means it is formed by the reaction of 2-nitrobenzaldehyde with semicarbazide. This compound is known for its applications in analytical chemistry, particularly as a reference standard for the determination of nitrofuran residues in various samples .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrobenzaldehyde semicarbazone typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in an ethanol solution. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization . The general reaction can be represented as follows:

2-Nitrobenzaldehyde+Semicarbazide Hydrochloride2-Nitrobenzaldehyde Semicarbazone+HCl\text{2-Nitrobenzaldehyde} + \text{Semicarbazide Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Nitrobenzaldehyde+Semicarbazide Hydrochloride→2-Nitrobenzaldehyde Semicarbazone+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzaldehyde semicarbazone undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific applications in analytical chemistry as a reference standard and its potential inhibitory effects on enzymes like cathepsin B. Its ability to form stable complexes with various analytes makes it valuable for detecting nitrofuran residues in food products .

Properties

CAS No.

16004-43-6

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

[(Z)-(2-nitrophenyl)methylideneamino]urea

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-

InChI Key

OEOKLBSECDAYSM-YHYXMXQVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)N)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]

Pictograms

Irritant

Synonyms

2-[(2-Nitrophenyl)methylene]hydrazinecarboxamide;  o-Nitrobenzaldehyde Semicarbazone;  2NP-SEM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-nitrobenzaldehyde semicarbazone formed in food analysis?

A: The formation of this compound occurs through a reaction between semicarbazide and 2-nitrobenzaldehyde. This reaction is often employed in analytical methods to detect trace amounts of semicarbazide in food samples [, ].

Q2: Can you provide an example of an analytical method that utilizes this compound?

A: One example is a highly sensitive ELISA (enzyme-linked immunosorbent assay) developed to detect semicarbazide []. This method uses a monoclonal antibody specific to this compound. The presence of this compound in a sample competitively inhibits the binding of the antibody to a pre-coated antigen, allowing for the quantification of semicarbazide based on the degree of inhibition.

Q3: Are there any limitations to using this compound as a marker for semicarbazide in food?

A: Yes, a potential limitation is the possibility of artefactual formation of this compound during analysis []. The acidic conditions used in some analytical methods to free hydrazine from food components can also inadvertently lead to the reaction of hydrazine with urea compounds, resulting in the formation of semicarbazide. This newly formed semicarbazide could then react with 2-nitrobenzaldehyde, leading to an overestimation of the original semicarbazide levels in the food.

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